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Introduction

Mivavotinib (also known as TAK-659) is a potent, reversible, dual inhibitor of Spleen Tyrosine
Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its ability to target these two key
signaling molecules has made it a subject of significant interest in the development of therapies
for hematological malignancies, including B-cell ymphomas and Acute Myeloid Leukemia
(AML).[2][4] These application notes provide detailed protocols for essential in vitro assays to
characterize the activity of Mivavotinib.

Data Presentation

Mivavotinib (TAK-659) In Vitro Inhibitory Activity

Target Kinase IC50 (nM) Assay Platform
SYK 3.2 Biochemical Kinase Assay
FLT3 4.6 Biochemical Kinase Assay

Table 1: Summary of Mivavotinib's half-maximal inhibitory concentration (IC50) against its
primary targets, SYK and FLT3, as determined by in vitro biochemical kinase assays.[1]
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Cell Line Disease Model Assay Type Endpoint IC50 (nM)
Not explicitly
) Caspase-3 guantified in the
LMP2A/MYC Lymphoma Apoptosis o )
Activation provided search
results
Not explicitly
Burkitt's p-SYK (Tyr525), guantified in the
Ramos Western Blot )
Lymphoma p-ERK1/2 provided search
results
Plasma Inhibitory ~80 (in human
Molm14 AML (FLT3-ITD) o p-FLT3
Activity plasma)

Table 2: Overview of Mivavotinib's activity in various cancer cell lines, highlighting the assay
type and the measured endpoint.
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Mivavotinib (TAK-659) Signaling Pathway Inhibition.
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Workflow for In Vitro Kinase Assay.
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General Workflow for Cell-Based Assays.

Experimental Protocols
SYK In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay technical manual and is
suitable for measuring the inhibitory activity of Mivavotinib on SYK kinase.
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Materials:

e SYK Kinase Enzyme System (Promega, Cat. No. V3801 or similar)
o ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
e Mivavotinib (TAK-659)

e Poly-Glu,Tyr (4:1) substrate or other suitable SYK substrate

* Nuclease-free water

o White, opaque 96-well or 384-well plates

o Multichannel pipettes

» Plate shaker

e Luminometer

Procedure:

o Reagent Preparation:

o Prepare 1X Kinase Buffer: 40mM Tris-HCI, pH 7.5, 20mM MgClz, 0.1 mg/mL BSA, 50uM
DTT.

o Prepare a stock solution of Mivavotinib in DMSO and create a serial dilution series in 1X
Kinase Buffer.

o Prepare the SYK enzyme and substrate in 1X Kinase Buffer at the desired concentrations.
The final enzyme concentration should be determined empirically to achieve a robust
signal-to-background ratio.

o Prepare ATP at a concentration that is at or near the Km for SYK.

¢ Kinase Reaction:
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[e]

In a white assay plate, add 5 pL of the Mivavotinib dilution series or vehicle control
(DMSO).

[e]

Add 10 pL of the SYK enzyme solution.

o

Add 10 pL of the substrate solution.

[¢]

Initiate the reaction by adding 5 pL of the ATP solution. The final reaction volume is 30 pL.

[e]

Shake the plate for 30 seconds and incubate at 30°C for 60 minutes.

 Signal Detection:
o Equilibrate the plate to room temperature.

o Add 30 pL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and
deplete the remaining ATP.

o Incubate for 40 minutes at room temperature.

o Add 60 pL of Kinase Detection Reagent to convert ADP to ATP and generate a
luminescent signal.

o Incubate for 30-60 minutes at room temperature.
o Measure the luminescence using a plate-reading luminometer.
o Data Analysis:
o Subtract the background luminescence (no enzyme control) from all readings.

o Normalize the data to the vehicle control (100% activity) and a positive control inhibitor
(0% activity).

o Plot the normalized data against the logarithm of the Mivavotinib concentration and fit to
a four-parameter logistic equation to determine the IC50 value.
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FLT3 In Vitro Kinase Assay (LanthaScreen™ Eu Kinase
Binding Assay Format)

This protocol is based on the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding
Assay and is designed to measure the binding affinity of Mivavotinib to the FLT3 kinase.

Materials:

Recombinant FLT3 Kinase

e LanthaScreen™ Eu-anti-Tag Antibody

o Kinase Tracer

e 1X Kinase Buffer A (50mM HEPES pH 7.5, 10mM MgClz, 1mM EGTA, 0.01% Brij-35)
e Mivavotinib (TAK-659)

o Staurosporine (as a positive control)

e Low-volume, black 384-well plates

e TR-FRET enabled plate reader

Procedure:

e Reagent Preparation:

o Prepare a serial dilution of Mivavotinib in DMSO. Further dilute in 1X Kinase Buffer Ato a
3X final assay concentration.

o Prepare a 3X solution of FLT3 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.
o Prepare a 3X solution of the appropriate Kinase Tracer in 1X Kinase Buffer A.
o Assay Assembly:

o To a 384-well plate, add 5 pL of the 3X Mivavotinib dilution series.
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o Add 5 pL of the 3X FLT3 kinase/antibody mixture.

o Add 5 pL of the 3X Kinase Tracer solution. The final assay volume is 15 pL.

e Incubation and Measurement:
o Incubate the plate at room temperature for 60 minutes, protected from light.

o Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615
nm with excitation at 340 nm.

o Data Analysis:
o Calculate the TR-FRET emission ratio (665 nm / 615 nm).

o Normalize the data to the vehicle control (high FRET) and a saturating concentration of a
known potent inhibitor like staurosporine (low FRET).

o Plot the normalized data against the logarithm of the Mivavotinib concentration and fit to
a suitable binding isotherm to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell
Viability Assay)

This protocol utilizes the Promega CellTiter-Glo® assay to assess the effect of Mivavotinib on
the viability of cancer cell lines.

Materials:

Cancer cell lines (e.g., Molm14, MV4-11 for AML; various DLBCL cell lines)

Appropriate cell culture medium and supplements

Mivavotinib (TAK-659)

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar)

Opaque-walled 96-well plates
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e Luminometer
Procedure:
o Cell Seeding:
o Harvest and count cells.

o Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per
well in 90 pL of culture medium.

o Incubate for 24 hours to allow cells to adhere (if applicable) and resume logarithmic
growth.

e Compound Treatment:
o Prepare a serial dilution of Mivavotinib in culture medium.

o Add 10 puL of the Mivavotinib dilutions to the appropriate wells. Include vehicle control
(DMSO) and no-cell control (medium only) wells.

o Incubate the plate for 72 hours at 37°C in a humidified CO2z incubator.

e Assay Procedure:

[e]

Equilibrate the plate to room temperature for approximately 30 minutes.

o

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

[¢]

Add 100 L of CellTiter-Glo® Reagent to each well.

[¢]

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

[e]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

o

Measure the luminescence using a plate-reading luminometer.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/product/b569308?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Subtract the background luminescence from the no-cell control wells.
o Normalize the data to the vehicle-treated control wells (100% viability).

o Plot the percentage of viable cells against the logarithm of the Mivavotinib concentration
and fit to a dose-response curve to determine the G150 (concentration for 50% growth
inhibition).

Western Blot Analysis of SYK and FLT3 Signaling

This protocol outlines a general procedure for analyzing the phosphorylation status of SYK,
FLT3, and their downstream targets in response to Mivavotinib treatment.

Materials:

o Cancer cell lines of interest

e Mivavotinib (TAK-659)

o Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
o BCA Protein Assay Kit

e SDS-PAGE gels and running buffer

» Transfer buffer and PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., anti-phospho-SYK, anti-total-SYK, anti-phospho-FLT3, anti-total-
FLT3, anti-phospho-STAT5, anti-phospho-ERK1/2, and a loading control like GAPDH or (3-
actin)

» HRP-conjugated secondary antibodies
e Enhanced chemiluminescence (ECL) substrate

e Imaging system
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Procedure:

e Cell Treatment and Lysis:

[¢]

Seed cells and allow them to grow to 70-80% confluency.

o

Treat the cells with various concentrations of Mivavotinib for a specified time (e.g., 1-4
hours).

o

Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

[e]

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
e Protein Quantification and Sample Preparation:
o Determine the protein concentration of the lysates using a BCA assay.

o Normalize the protein concentrations and prepare samples for SDS-PAGE by adding
Laemmli sample buffer and boiling for 5 minutes.

o SDS-PAGE and Western Blotting:
o Separate the protein lysates by SDS-PAGE.
o Transfer the proteins to a PVDF or nitrocellulose membrane.
o Block the membrane with blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the primary antibody overnight at 4°C.
o Wash the membrane three times with TBST.

o Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room
temperature.

o Wash the membrane three times with TBST.

o Detection and Analysis:
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o Apply the ECL substrate to the membrane and visualize the protein bands using an
imaging system.

o Quantify the band intensities using densitometry software and normalize to the loading
control and total protein levels.

These protocols provide a foundation for the in vitro characterization of Mivavotinib.
Researchers should optimize these protocols for their specific cell lines and experimental
conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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